

# GSK-7975A: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GSK-7975A |           |
| Cat. No.:            | B607863   | Get Quote |

An overview of the potent and selective CRAC channel inhibitor, its chemical properties, mechanism of action, and key experimental methodologies for its characterization.

This technical guide provides a comprehensive overview of **GSK-7975A**, a potent and orally bioavailable small molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channels. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, pharmacological activity, and experimental evaluation of this compound.

## **Chemical Structure and Properties**

**GSK-7975A**, with the IUPAC name 2,6-difluoro-N-(1-(4-hydroxy-2-(trifluoromethyl)benzyl)-1H-pyrazol-3-yl)benzamide, is a synthetic organic compound belonging to the N-pyrazole carboxamide chemical series.[1] Its chemical structure is characterized by a central pyrazole ring linked to a difluorobenzamide group and a substituted benzyl moiety.

#### Chemical Structure:

A summary of its key physicochemical properties is presented in the table below.



| Property          | Value                                                               | Reference |
|-------------------|---------------------------------------------------------------------|-----------|
| CAS Number        | 1253186-56-9                                                        | [2]       |
| Molecular Formula | C18H12F5N3O2                                                        | [2]       |
| Molecular Weight  | 397.31 g/mol                                                        | [2]       |
| Appearance        | Solid powder                                                        | [2]       |
| Solubility        | Soluble in DMSO                                                     | [3]       |
| SMILES            | O=C(NC1=NN(CC2=CC=C(O)<br>C=C2C(F)<br>(F)F)C=C1)C3=C(F)C=CC=C3<br>F | [2]       |
| InChI Key         | CPYTVBALBFSXSH-<br>UHFFFAOYSA-N                                     | [2]       |

# Mechanism of Action: Inhibition of Store-Operated Calcium Entry

**GSK-7975A** is a selective inhibitor of the CRAC channels, which are key mediators of store-operated calcium entry (SOCE) in a variety of cell types. SOCE is a fundamental Ca2+ signaling pathway that is initiated by the depletion of calcium stores in the endoplasmic reticulum (ER). This depletion is sensed by the ER-resident protein STIM1 (Stromal Interaction Molecule 1), which then translocates to the plasma membrane to interact with and activate the ORAI1 protein, the pore-forming subunit of the CRAC channel. The subsequent influx of extracellular Ca2+ through the ORAI1 channel is critical for a multitude of cellular processes, including T-cell activation, mast cell degranulation, and gene expression.

**GSK-7975A** exerts its inhibitory effect by directly targeting the ORAI1 channel.[1] Studies have shown that it acts as an allosteric blocker of the Orai pore, and its binding affinity is influenced by the geometry of the channel's selectivity filter.[1] Importantly, **GSK-7975A** does not interfere with the upstream events of STIM1 oligomerization or the interaction between STIM1 and ORAI1.[2][4]



The following diagram illustrates the CRAC channel signaling pathway and the point of inhibition by **GSK-7975A**.



Click to download full resolution via product page

Caption: Store-Operated Calcium Entry (SOCE) signaling pathway and inhibition by **GSK-7975A**.

### **Pharmacological Properties**

**GSK-7975A** has been characterized in various in vitro and in vivo models, demonstrating its potency and selectivity as a CRAC channel inhibitor.

### **In Vitro Activity**

The inhibitory activity of **GSK-7975A** has been quantified in different cell lines, primarily by measuring its effect on CRAC currents (ICRAC) and calcium influx.



| Parameter                         | Cell Line                                          | Value   | Reference |
|-----------------------------------|----------------------------------------------------|---------|-----------|
| IC50 (ICRAC)                      | HEK293 (expressing ORAI1/STIM1)                    | ~4.1 μM | [2][4]    |
| IC50 (ICRAC)                      | HEK293 (expressing ORAI3/STIM1)                    | ~3.8 μM | [2][4]    |
| IC50 (Ca2+ influx)                | RBL cells                                          | ~0.8 μM | [2]       |
| Effect on T-cells                 | Reduces pro-<br>inflammatory cytokine<br>release   | -       | [5]       |
| Effect on Mast Cells              | Reduces histamine<br>and leukotriene C4<br>release | -       | [5]       |
| Effect on Pancreatic Acinar Cells | Inhibits toxin-induced ORAI1 activation (>90%)     | [5]     |           |

## **In Vivo Activity**

Preclinical studies have demonstrated the efficacy of **GSK-7975A** in animal models of diseases where CRAC channel activity is implicated, such as acute pancreatitis.[6]

| Animal Model                       | Effect of GSK-7975A                                | Reference |
|------------------------------------|----------------------------------------------------|-----------|
| Mouse models of acute pancreatitis | Reduces local and systemic features of the disease | [6]       |

## **Experimental Protocols**

The characterization of **GSK-7975A** and other CRAC channel inhibitors typically involves two key experimental techniques: whole-cell patch-clamp electrophysiology to measure ICRAC directly, and fluorescence-based assays to monitor intracellular calcium levels.

## **Whole-Cell Patch-Clamp Recording**



This technique allows for the direct measurement of ion channel currents in a single cell.

Objective: To determine the effect of **GSK-7975A** on STIM1-activated ORAI1 currents (ICRAC).

#### Methodology:

- Cell Preparation: HEK293 cells are co-transfected with plasmids encoding human ORAI1 and STIM1.
- Electrophysiological Recording:
  - Whole-cell patch-clamp recordings are performed at room temperature.
  - Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an intracellular solution containing (in mM): 120 Cs-glutamate, 8 NaCl, 10 HEPES, 10 BAPTA, and 3 MgCl2 (pH 7.2 with CsOH).
  - The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH 7.4 with NaOH).
  - To activate ICRAC, the intracellular Ca2+ is buffered to low levels with BAPTA, mimicking store depletion.
  - Membrane potential is held at 0 mV, and voltage ramps from -100 mV to +100 mV over
     100 ms are applied every 2 seconds to elicit currents.
- Compound Application: Once a stable ICRAC is established, various concentrations of **GSK-7975A** (e.g., 0.1, 0.3, 1, 3, 10  $\mu$ M) are applied to the bath solution.
- Data Analysis: The current density (pA/pF) is measured at a specific negative potential (e.g., -80 mV). The percentage of inhibition is calculated by comparing the current amplitude before and after compound application. The IC50 value is determined by fitting the concentration-response data to a Hill equation.

## Fluorescence-Based Calcium Influx Assay

This high-throughput method is used to measure changes in intracellular calcium concentration in a population of cells.



Objective: To determine the potency of **GSK-7975A** in inhibiting store-operated calcium entry.

#### Methodology:

- Cell Preparation: RBL (Rat Basophilic Leukemia) cells, which endogenously express CRAC channels, are seeded in a 96-well plate.
- Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution for 30-60 minutes at 37°C.
- Compound Incubation: Cells are pre-incubated with various concentrations of GSK-7975A for a defined period (e.g., 30 minutes).
- Store Depletion and Calcium Add-back:
  - Intracellular calcium stores are depleted by treating the cells with a SERCA pump inhibitor, such as thapsigargin (e.g., 1 μM), in a calcium-free buffer.
  - Extracellular calcium (e.g., 2 mM) is then added back to the wells to initiate SOCE.
- Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium.
- Data Analysis: The peak fluorescence signal or the area under the curve after calcium addback is quantified. The percentage of inhibition by GSK-7975A is calculated relative to vehicle-treated control cells. The IC50 value is determined from the concentration-response curve.

The following diagram outlines the general workflow for a fluorescence-based calcium influx assay.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. biorxiv.org [biorxiv.org]
- 2. The action of selective CRAC channel blockers is affected by the Orai pore geometry -PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibitors of ORAI1 Prevent Cytosolic Calcium-Associated Injury of Human Pancreatic Acinar Cells and Acute Pancreatitis in 3 Mouse Models PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GSK-7975A: An In-depth Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607863#gsk-7975a-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com